molecular formula C10H12F2N2OS B5760982 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea

Cat. No.: B5760982
M. Wt: 246.28 g/mol
InChI Key: SSOMQPHPMCKQCK-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)-5-methylphenyl]-N’-methylthiourea is a chemical compound that features a difluoromethoxy group, a methyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(difluoromethoxy)-5-methylphenyl isothiocyanate with methylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)-5-methylphenyl]-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Products with nucleophilic groups replacing the difluoromethoxy group.

Scientific Research Applications

N-[2-(difluoromethoxy)-5-methylphenyl]-N’-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiourea moiety can participate in hydrogen bonding and other interactions that modulate the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(difluoromethoxy)phenyl]-N’-methylthiourea
  • N-[2-(trifluoromethoxy)-5-methylphenyl]-N’-methylthiourea
  • N-[2-(methoxy)-5-methylphenyl]-N’-methylthiourea

Uniqueness

N-[2-(difluoromethoxy)-5-methylphenyl]-N’-methylthiourea is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs .

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2OS/c1-6-3-4-8(15-9(11)12)7(5-6)14-10(16)13-2/h3-5,9H,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMQPHPMCKQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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